(R)-2-(Morpholin-3-yl)ethanol hydrochloride

Catalog No.
S8265408
CAS No.
M.F
C6H14ClNO2
M. Wt
167.63 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-2-(Morpholin-3-yl)ethanol hydrochloride

Product Name

(R)-2-(Morpholin-3-yl)ethanol hydrochloride

IUPAC Name

2-[(3R)-morpholin-3-yl]ethanol;hydrochloride

Molecular Formula

C6H14ClNO2

Molecular Weight

167.63 g/mol

InChI

InChI=1S/C6H13NO2.ClH/c8-3-1-6-5-9-4-2-7-6;/h6-8H,1-5H2;1H/t6-;/m1./s1

InChI Key

KFQCAEIOQZDQPV-FYZOBXCZSA-N

SMILES

C1COCC(N1)CCO.Cl

Canonical SMILES

C1COCC(N1)CCO.Cl

Isomeric SMILES

C1COC[C@H](N1)CCO.Cl

(R)-2-(Morpholin-3-yl)ethanol hydrochloride is a chiral compound characterized by the presence of a morpholine ring attached to an ethanol moiety. This compound has gained attention due to its potential applications in medicinal chemistry, particularly as a building block for synthesizing biologically active molecules. The molecular formula for (R)-2-(Morpholin-3-yl)ethanol hydrochloride is C6_6H14_{14}ClNO2_2, and its molecular weight is approximately 167.63 g/mol .

, which include:

  • Oxidation: The compound can be oxidized to form (R)-2-(Morpholin-3-yl)acetaldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
  • Reduction: It can be reduced to yield (R)-2-(Morpholin-3-yl)methanol, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

These reactions highlight the compound's versatility in synthetic organic chemistry, allowing for the generation of various derivatives.

Research indicates that (R)-2-(Morpholin-3-yl)ethanol hydrochloride exhibits significant biological activity. It has been studied for its potential role in enzyme inhibition and as a ligand in biochemical assays. The morpholine ring structure allows for interactions with various biological targets, influencing enzyme activity and receptor binding. Its chiral nature may also contribute to its selectivity and potency in biological systems .

The synthesis of (R)-2-(Morpholin-3-yl)ethanol hydrochloride typically involves:

  • Reduction of (R)-2-(Morpholin-3-yl)acetaldehyde: This method employs sodium borohydride in the presence of hydrochloric acid to yield the hydrochloride salt.
  • Reaction with Ethylene Oxide: Morpholine can react with ethylene oxide under controlled conditions, often facilitated by a catalyst like potassium hydroxide at elevated temperatures.

In industrial settings, continuous flow reactors are often used to optimize reaction conditions, enhancing yield and purity during large-scale production.

(R)-2-(Morpholin-3-yl)ethanol hydrochloride has several applications across various fields:

  • Chemistry: It serves as a chiral building block in the synthesis of complex organic molecules.
  • Biology: The compound is explored for its potential in enzyme inhibition and as a ligand in biochemical assays.
  • Medicine: Ongoing research investigates its use as a pharmaceutical intermediate for developing new drugs, particularly those targeting neurological disorders.
  • Industry: It is utilized in producing fine chemicals and as a precursor in agrochemical synthesis .

The interaction studies of (R)-2-(Morpholin-3-yl)ethanol hydrochloride reveal its capacity to modulate biological pathways through specific molecular targets such as enzymes and receptors. The morpholine moiety facilitates hydrogen bonding and hydrophobic interactions, which are crucial for binding affinity and specificity in biological contexts .

Several compounds share structural similarities with (R)-2-(Morpholin-3-yl)ethanol hydrochloride. Key examples include:

Compound NameSimilarityUnique Features
(R)-1-(Morpholin-3-yl)ethanone hydrochloride0.96Different functional group leading to unique reactivity
(R)-Morpholin-3-ylmethanol hydrochloride0.87Lacks the ethanol moiety, affecting solubility
4-Methylmorpholin-2-one hydrochloride0.90Contains a methyl group that alters sterics
(S)-Morpholine-3-carboxylic acid hydrochloride0.68Carboxylic acid functionality provides different reactivity

The uniqueness of (R)-2-(Morpholin-3-yl)ethanol hydrochloride lies in its specific chiral configuration and the combination of morpholine and ethanol functionalities, making it particularly valuable in asymmetric synthesis and as an intermediate in organic chemistry .

This detailed overview underscores the significance of (R)-2-(Morpholin-3-yl)ethanol hydrochloride within chemical research and its potential applications across various scientific disciplines.

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

167.0713064 g/mol

Monoisotopic Mass

167.0713064 g/mol

Heavy Atom Count

10

Dates

Last modified: 01-05-2024

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